molecular formula C12H13ClO2 B1432301 8-Chloro-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-27-1

8-Chloro-4,4-dimethylchroman-6-carbaldehyde

Cat. No.: B1432301
CAS No.: 1350761-27-1
M. Wt: 224.68 g/mol
InChI Key: LBILSTKRPPLZGQ-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2. It is characterized by a chroman ring structure substituted with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position.

Properties

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILSTKRPPLZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Aldehyde Introduction: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4,4-dimethylchroman-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 8-Chloro-4,4-dimethylchroman-6-carboxylic acid.

    Reduction: 8-Chloro-4,4-dimethylchroman-6-methanol.

    Substitution: 8-Methoxy-4,4-dimethylchroman-6-carbaldehyde (when using sodium methoxide).

Scientific Research Applications

8-Chloro-4,4-dimethylchroman-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylchroman-6-carbaldehyde: Lacks the chlorine atom at the 8th position.

    8-Bromo-4,4-dimethylchroman-6-carbaldehyde: Contains a bromine atom instead of chlorine at the 8th position.

    8-Chloro-4-methylchroman-6-carbaldehyde: Has only one methyl group at the 4th position.

Uniqueness

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is unique due to the presence of both the chlorine atom and two methyl groups, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets .

Biological Activity

Overview

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a synthetic compound characterized by a chroman ring structure with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position. Its molecular formula is C12H13ClO2. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves cyclization reactions of phenolic derivatives followed by formylation to introduce the aldehyde group. Common methods include the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 12.4 to 16.5 µM, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation. The mechanism of action is thought to involve the modulation of enzyme activity related to cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways that lead to cell death in cancer cells or inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructural DifferencesNotable Activity
4,4-Dimethylchroman-6-carbaldehydeLacks chlorine atom at the 8th positionLower biological activity
8-Bromo-4,4-dimethylchroman-6-carbaldehydeContains bromine instead of chlorineVaries in antimicrobial efficacy
8-Chloro-4-methylchroman-6-carbaldehydeHas only one methyl group at the 4th positionReduced potency

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Research : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cancer Therapeutics : In vitro assays indicated that certain derivatives could significantly inhibit the growth of cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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